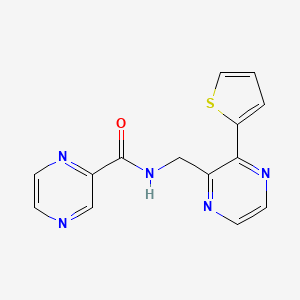

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide is a complex organic compound featuring a pyrazine core substituted with a thiophene ring and a carboxamide group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of titanium tetrachloride (TiCl₄) and pyridine, yielding 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide . This intermediate can then undergo a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control over reaction parameters.

化学反应分析

Types of Reactions

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide can undergo several types of chemical reactions:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The bromine atom in the intermediate can be substituted with various nucleophiles in a Suzuki cross-coupling reaction.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂) are used.

Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are typical in Suzuki reactions.

Major Products

The major products depend on the specific reactions. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while Suzuki coupling produces various aryl-substituted derivatives .

科学研究应用

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrazine have shown IC50 values in the low micromolar range against nasopharyngeal carcinoma (NPC-TW01) and lung carcinoma (H661) cells. N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide is hypothesized to induce cell cycle arrest and apoptosis, thereby disrupting normal cellular division processes .

Table 1: Anticancer Activity of Similar Compounds

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | NPC-TW01 | 0.6 | Induces apoptosis |

| Compound B | H661 | 1.5 | Cell cycle arrest |

| N-(thiophen...) | Hep3B | TBD | TBD |

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Thiophene and pyrazine derivatives have been documented to possess antibacterial and antifungal properties, which could be explored further with this compound through in vitro studies .

Electronic Properties

Due to its unique electronic structure, this compound may find applications in organic electronic devices. The combination of thiophene and pyrazine rings can enhance charge mobility, making it suitable for use in organic semiconductors or photovoltaic cells .

Nonlinear Optical Properties

Research into similar compounds has indicated their potential for nonlinear optical applications, which could be relevant for this compound as well. The study of its hyperpolarizability could lead to advancements in optical materials used in telecommunications or laser technology .

In Vitro Studies on Anticancer Activity

A notable study focused on the synthesis and biological evaluation of pyrazine derivatives demonstrated that certain compounds induced apoptosis in breast cancer cell lines (T47D and MDA-MB231). The findings suggest that the incorporation of thiophene enhances the anticancer activity of pyrazines, warranting further investigation into N-((3-(thiophen-2-yil)pyrazin-2-yil)methyl)pyrazine-2-carboxamide for similar effects .

Computational Studies on Electronic Properties

Computational modeling has been employed to predict the electronic properties of similar compounds, revealing insights into their potential as organic semiconductors. The calculated HOMO-LUMO energy gaps indicate favorable characteristics for electronic applications, suggesting that N-((3-(thiophen-2-yil)pyrazin-2-yil)methyl)pyrazine-2-carboxamide may exhibit comparable properties .

作用机制

The mechanism by which N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects . The exact pathways depend on the specific application and target.

相似化合物的比较

Similar Compounds

Pyrazinamide: An anti-tubercular drug with a similar pyrazine core.

Thiophene-2-carboxamide derivatives: Compounds with similar thiophene and carboxamide functionalities.

Uniqueness

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide is unique due to its combination of a pyrazine core with a thiophene ring, which imparts distinct electronic and steric properties. This makes it versatile for various applications, from medicinal chemistry to materials science .

生物活性

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pyrazine-2-carboxamide is a complex organic compound that combines thiophene and pyrazine moieties, which are known for their diverse biological activities. This article delves into its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₅H₁₃N₃OS. The compound features a carboxamide functional group that enhances its biological activity. The combination of thiophene and pyrazine rings contributes to its electronic properties, making it a candidate for various pharmacological applications.

Potential Therapeutic Applications

Research indicates that compounds containing thiophene and pyrazine derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Some pyrazine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The presence of thiophene may contribute to anti-inflammatory properties, potentially useful in treating conditions like arthritis.

- Antimicrobial Properties : Similar compounds have demonstrated activity against various pathogens, suggesting potential use in antimicrobial therapies.

The biological activity of this compound may involve:

- Enzyme Inhibition : Binding to active sites of specific enzymes, disrupting their function.

- Receptor Modulation : Acting as agonists or antagonists at various receptors, influencing cellular signaling pathways.

Synthesis Methods

The synthesis of this compound involves several key steps:

- Formation of Pyrazine and Thiophene Rings : Utilizing condensation reactions to create the desired heterocycles.

- Coupling Reactions : Linking the pyrazine and thiophene moieties through a methylene bridge.

- Carboxamide Formation : Introducing the carboxamide group through acylation reactions.

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

属性

IUPAC Name |

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5OS/c20-14(11-8-15-3-4-17-11)19-9-10-13(18-6-5-16-10)12-2-1-7-21-12/h1-8H,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNVAWZDGNODJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CN=C2CNC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。